3-(4-Methoxy-benzyloxy)-cyclobutanecarbonitrile
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Overview
Description
3-[(4-methoxyphenyl)methoxy]cyclobutane-1-carbonitrile is an organic compound characterized by a cyclobutane ring substituted with a methoxyphenylmethoxy group and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-methoxyphenyl)methoxy]cyclobutane-1-carbonitrile typically involves the reaction of 4-methoxybenzyl alcohol with cyclobutanone in the presence of a base to form the intermediate 3-[(4-methoxyphenyl)methoxy]cyclobutanone. This intermediate is then subjected to a cyanation reaction using a suitable cyanating agent, such as sodium cyanide or potassium cyanide, under appropriate conditions to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-[(4-methoxyphenyl)methoxy]cyclobutane-1-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a suitable catalyst.
Substitution: Common nucleophiles for substitution reactions include halides (e.g., chloride, bromide) and amines.
Major Products
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of 3-[(4-methoxyphenyl)methoxy]cyclobutylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(4-methoxyphenyl)methoxy]cyclobutane-1-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
3-[(4-methoxyphenyl)methoxy]cyclobutane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
3-[(4-methoxyphenyl)methoxy]cyclobutane-1-methanol: Similar structure but with a hydroxyl group instead of a nitrile group.
Uniqueness
3-[(4-methoxyphenyl)methoxy]cyclobutane-1-carbonitrile is unique due to the presence of both a methoxyphenylmethoxy group and a nitrile group on the cyclobutane ring
Properties
Molecular Formula |
C13H15NO2 |
---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
3-[(4-methoxyphenyl)methoxy]cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C13H15NO2/c1-15-12-4-2-10(3-5-12)9-16-13-6-11(7-13)8-14/h2-5,11,13H,6-7,9H2,1H3 |
InChI Key |
ROIMKVVSUPBGHM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)COC2CC(C2)C#N |
Origin of Product |
United States |
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